molecular formula C19H23NO2 B1364047 N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 356092-37-0

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1364047
CAS No.: 356092-37-0
M. Wt: 297.4 g/mol
InChI Key: STSLPNQNBVMGPK-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound featuring a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold linked to a 2,4-dimethoxybenzyl group via an amine bridge. The tetralin structure is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . This moiety is structurally similar to that found in other biologically active molecules, such as the 5-HT7 receptor agonist LP44, which has been investigated for its anti-ulcer effects . The incorporation of the 2,4-dimethoxyphenyl group is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its pharmacodynamic and pharmacokinetic profile. This compound is supplied as a high-purity chemical for research applications exclusively. It is intended for in vitro studies and is not for diagnostic, therapeutic, or personal use. Researchers are directed to consult the material safety data sheet (MSDS) for safe handling procedures before use.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLPNQNBVMGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386033
Record name N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

356092-37-0
Record name N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 1-tetralone.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,4-dimethoxybenzaldehyde with an amine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Cyclization: The final step involves cyclization to form the tetrahydronaphthalene core, which can be achieved through intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the tetrahydronaphthalene core.

Mechanism of Action

The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Methoxy-substituted analogs (e.g., 2,5-dimethoxy) show discontinuation in commercial availability, suggesting synthetic difficulties or instability . Chloro and nitro derivatives exhibit moderate to low yields, highlighting the impact of substituent electronics on reaction efficiency .
  • Biological Activity : The target compound’s 2,4-dimethoxy configuration may optimize receptor binding by balancing electron donation and steric effects. Comparatively, CF₃ and nitro groups could hinder interactions due to excessive polarity or reactivity .
  • The nitro analog’s polarity may limit membrane permeability .

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its structural features that suggest potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and specific pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NC_{18}H_{23}N with a molecular weight of approximately 265.39 g/mol. The compound features a tetrahydronaphthalene core substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that tetrahydronaphthalene amides exhibit significant antimicrobial properties. In particular, a class of tetrahydronaphthalene amides has been reported to inhibit the growth of Mycobacterium tuberculosis effectively. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL in vitro, showcasing their potential as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl ring and the tetrahydronaphthalene moiety significantly influence biological activity. For instance:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological efficacy.
  • Tetrahydronaphthalene Core : Variations in this core structure can lead to different interactions with target enzymes or receptors.

Table 1 summarizes the key findings from SAR studies related to this compound.

Compound StructureBiological ActivityMIC (µg/mL)Reference
N-[(2,4-Dimethoxyphenyl)methyl]-THNAAnti-tubercular< 1
THNA analog 1Moderate antibacterial5
THNA analog 2Weak activity>100

Case Study 1: Antitubercular Activity

In a study exploring new anti-tubercular agents, several tetrahydronaphthalene derivatives were synthesized and tested against M. tuberculosis. The lead compound exhibited an MIC of less than 1 µg/mL. This study emphasized the importance of the tetrahydronaphthalene structure in conferring potent activity against this pathogen .

Case Study 2: Cytotoxicity Assay

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that this compound showed significant cytotoxicity against colon carcinoma cells (HCT-15), with an IC50 value that was comparable to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of 1,2,3,4-tetrahydronaphthalen-1-amine with a 2,4-dimethoxyphenylmethyl precursor. Key considerations include:

  • Catalyst selection : Palladium or nickel catalysts under hydrogenation conditions for amine coupling .
  • Temperature and solvent : Reactions often proceed in methanol or ethanol at 50–80°C, with yields improved by reflux conditions .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC (MeOH:EtOH:2-PrOH:Hexanes) for isolating enantiomerically pure forms .

Q. Table 1: Representative Synthesis Conditions

Starting MaterialMethodYieldKey ConditionsReference
1,2,3,4-THTN-1-amine + 2,4-DMPMReductive amination58–71%H₂ (1 atm), Pd/C, MeOH, 60°C
Tetrahydronaphthalenone derivativeAlkylation42–70%NaBH₄, CH₃CN, RT

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Signals at δ 6.8–7.3 ppm for tetrahydronaphthalene and dimethoxyphenyl groups .
    • Methylene groups : Peaks near δ 2.3–3.3 ppm (N-CH₂ and tetrahydronaphthalene CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 310.1912 (C₁₉H₂₃NO₂) .
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for tetrahydronaphthalen-1-amine derivatives across different studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, radioligand concentrations). Strategies include:

  • Standardized assays : Use consistent 5-HT₇ receptor transfection systems (e.g., HEK-293 cells) and control for endogenous receptor expression .
  • Structural analogs : Compare binding data for derivatives (e.g., 4-fluorophenyl vs. biphenyl substitutions) to isolate steric/electronic effects .
  • Computational validation : Perform docking studies (e.g., AutoDock Vina) to correlate binding poses with experimental IC₅₀ values .

Q. What strategies are recommended for achieving enantioselective synthesis of chiral tetrahydronaphthalen-1-amine derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use tert-butanesulfinamide to induce asymmetry during imine formation, achieving >70% enantiomeric excess (e.e.) .
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for stereocontrol at the tetrahydronaphthalene ring .
  • Chromatographic resolution : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) to separate enantiomers post-synthesis .

Q. How can in silico modeling predict the pharmacokinetic properties and target interactions of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to assess logP (predicted ~3.5), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to 5-HT₇ receptors (PDB: 6NI6) to identify key interactions (e.g., hydrogen bonds with Ser³⁶⁵, π-stacking with Phe³⁶⁰) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for structural modifications (e.g., methoxy → ethoxy groups) to optimize binding affinity .

Q. How should researchers address discrepancies in thermal stability data for tetrahydronaphthalen-1-amine derivatives?

Methodological Answer:

  • DSC/TGA analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to compare melting points (e.g., 137–139°C for crystalline vs. amorphous forms) .
  • Accelerated stability testing : Store compounds at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
Molecular weight309.40 g/molHRMS
logP (XLogP)3.8Computational
Topological polar surface55.2 ŲMolinspiration
Melting point137–139°C (crystalline form)DSC

Q. What experimental designs are recommended to evaluate the antineoplastic potential of this compound?

Methodological Answer:

  • In vitro screens : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination at 48–72 hours .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .
  • Synergy testing : Combine with cisplatin or paclitaxel and calculate combination index (CI) via CompuSyn software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.